Barettin

Description

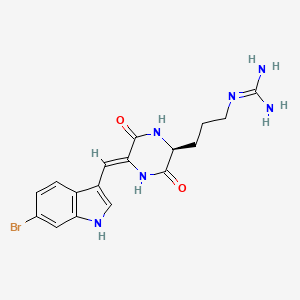

Structure

3D Structure

Properties

CAS No. |

104311-70-8 |

|---|---|

Molecular Formula |

C17H19BrN6O2 |

Molecular Weight |

419.3 g/mol |

IUPAC Name |

2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine |

InChI |

InChI=1S/C17H19BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,6-8,12,22H,1-2,5H2,(H,23,26)(H,24,25)(H4,19,20,21)/b14-6-/t12-/m0/s1 |

InChI Key |

YYFNNPXWRXQUPR-JVXNRYDGSA-N |

SMILES |

C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N |

Isomeric SMILES |

C1=CC2=C(C=C1Br)NC=C2/C=C\3/C(=O)N[C@H](C(=O)N3)CCCN=C(N)N |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Barettin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barettin is a brominated cyclic dipeptide alkaloid first isolated in 1986 from the deep-sea sponge Geodia barretti.[1][2] It is a notable marine natural product that has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure of Barettin, along with quantitative data on its biological effects and detailed experimental protocols for its study.

Chemical Structure of Barettin

Barettin is characterized by a unique 2,5-diketopiperazine ring system.[1][2] This core structure is formed from the condensation of a dehydrogenated, brominated tryptophan derivative and an arginine residue.[1][2]

Key Structural Features:

-

IUPAC Name: 2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine[1][5]

-

Molar Mass: 419.283 g·mol⁻¹[2]

Chemical Identifiers:

-

SMILES: C1=CC2=C(C=C1Br)NC=C2/C=C\3/C(=O)N--INVALID-LINK--CCCN=C(N)N[5]

-

InChI: InChI=1S/C17H19BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,6-8,12,22H,1-2,5H2,(H,23,26)(H,24,25)(H4,19,20,21)/b14-6-/t12-/m0/s1[3]

Quantitative Biological Activity Data

Barettin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antifouling properties. The following table summarizes key quantitative data from various studies.

| Biological Activity | Assay | Test System | Result | Reference |

| Antioxidant Activity | Ferric Reducing Antioxidant Power (FRAP) | Biochemical Assay | 77 µM Trolox equivalents at 71.6 µM Barettin | [1] |

| Oxygen Radical Absorbance Capacity (ORAC) | Biochemical Assay | 5.5 µM Trolox equivalents at 71.6 µM Barettin | [1] | |

| Anti-inflammatory Activity | Inhibition of IL-12p40 secretion | Human Dendritic Cells | IC₅₀: 21.0 µM | [4] |

| Inhibition of IL-10 secretion | Human Dendritic Cells | IC₅₀: 11.8 µM | [4] | |

| Antifouling Activity | Inhibition of barnacle larvae settlement | Balanus improvisus cyprids | EC₅₀: 0.9 µM | [6] |

Signaling Pathways and Experimental Workflows

Barettin's anti-inflammatory effects are attributed to its ability to modulate cytokine secretion. The following diagram illustrates a simplified workflow for assessing the anti-inflammatory properties of Barettin in a cell-based assay.

Caption: Workflow for evaluating the anti-inflammatory effect of Barettin.

Experimental Protocols

Isolation of Barettin from Geodia barretti

This protocol describes the extraction and purification of Barettin from its natural source.

-

Extraction:

-

Incubate the lyophilized and ground sponge material in 60% acetonitrile (B52724) (CH₃CN) / 40% water (H₂O) with 0.1% formic acid overnight at room temperature.[3]

-

Perform a second extraction with 30% CH₃CN / 70% H₂O with 0.1% formic acid.[3]

-

A final extraction is conducted with H₂O containing 0.1% formic acid.[3]

-

Combine the supernatants from all extraction steps.

-

-

Purification:

-

Dilute the combined supernatant to a final concentration of 10% CH₃CN and filter.[3]

-

Subject the filtrate to reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[1][3]

-

Elute with a gradient of acetonitrile and water, both containing 0.1% formic acid.[1]

-

Monitor the elution profile and collect the fractions corresponding to Barettin.

-

Lyophilize the purified fractions to obtain solid Barettin.

-

Total Synthesis of Barettin

The chemical synthesis of Barettin has been achieved, confirming its revised structure. A key step in the synthesis is the Horner-Wadsworth-Emmons reaction.

-

Precursor Synthesis:

-

Prepare 6-bromoindole-3-carboxaldehyde (B99375).[2]

-

Synthesize a phosphonate (B1237965) ester of a diketopiperazine.[2]

-

-

Horner-Wadsworth-Emmons Reaction:

-

React the 6-bromoindole-3-carboxaldehyde with the diketopiperazine phosphonate ester to introduce the exocyclic double bond, forming the dehydro-functionality.[2]

-

-

Final Steps:

Antioxidant Activity Assays

5.3.1. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution.

-

Add a sample of Barettin to the FRAP reagent.

-

Incubate the mixture at 37°C.

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Quantify the antioxidant capacity by comparing the absorbance to a standard curve prepared with a known antioxidant, such as Trolox.[1]

5.3.2. Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay evaluates the capacity of a compound to neutralize peroxyl radicals.

-

Prepare a solution of fluorescein (B123965), which acts as a fluorescent probe.

-

Add the Barettin sample to the fluorescein solution.

-

Initiate the reaction by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

-

Monitor the decay of fluorescein fluorescence over time in the presence and absence of Barettin.

-

Calculate the ORAC value by determining the area under the fluorescence decay curve and comparing it to a Trolox standard.[1]

Anti-inflammatory Activity Assay using THP-1 Cells

This cell-based assay assesses the ability of Barettin to inhibit the production of pro-inflammatory cytokines.

-

Cell Culture and Differentiation:

-

Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with fetal bovine serum.

-

Differentiate the THP-1 monocytes into macrophages by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[1]

-

-

Treatment and Stimulation:

-

Cytokine Measurement:

-

After incubation, collect the cell culture supernatant.

-

Quantify the concentration of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]

-

Determine the inhibitory effect of Barettin on cytokine secretion by comparing the levels in treated versus untreated, LPS-stimulated cells.

-

Conclusion

Barettin stands out as a marine-derived compound with a compelling chemical structure and significant biological potential. Its antioxidant and anti-inflammatory properties, supported by quantitative data, make it a promising candidate for further investigation in the context of diseases characterized by oxidative stress and inflammation. The detailed experimental protocols provided herein offer a foundation for researchers to explore the multifaceted activities of this intriguing natural product.

References

- 1. Antioxidant and Anti-Inflammatory Activities of Barettin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isolation, Characterization, and Synthesis of the Barrettides: Disulfide-Containing Peptides from the Marine Sponge <i>… [ouci.dntb.gov.ua]

- 5. Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Marine Metabolite Barettin: A Comprehensive Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barettin, a brominated cyclic dipeptide, is a marine natural product of significant interest due to its potent biological activities, including antifouling, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural source of Barettin, its isolation and purification, and a putative biosynthetic pathway. Quantitative data on its bioactivities are summarized, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising marine compound.

Natural Source and Isolation

Barettin is primarily isolated from the marine sponge Geodia barretti, a species found in the cold waters of the North Atlantic.[1] This sponge is a rich source of various bioactive secondary metabolites, including a range of brominated alkaloids and peptides. Besides Barettin, other related compounds such as 8,9-dihydrobarettin and geobarrettins have also been identified from this organism.[2]

Extraction and Purification

The extraction and purification of Barettin from Geodia barretti typically involve a multi-step process designed to isolate the compound from a complex biological matrix. While specific protocols may vary, a general workflow is outlined below.

Experimental Workflow for Barettin Isolation

Biosynthesis of Barettin

The complete biosynthetic pathway of Barettin in Geodia barretti has not been fully elucidated. However, based on the biosynthesis of similar diketopiperazines and brominated alkaloids in marine organisms, a putative pathway can be proposed. This pathway involves two key stages: the bromination of the precursor amino acid L-tryptophan and the subsequent cyclization of the resulting 6-bromo-L-tryptophan with L-arginine.

Proposed Precursor Molecules and Enzymatic Steps

The biosynthesis is thought to begin with the bromination of L-tryptophan at the C6 position of the indole (B1671886) ring. This reaction is likely catalyzed by a tryptophan halogenase , a class of enzymes known to be involved in the biosynthesis of halogenated secondary metabolites in marine sponges.

Following bromination, the 6-bromo-L-tryptophan and L-arginine are believed to be condensed to form the cyclic dipeptide structure of Barettin. This cyclization is likely mediated by either a nonribosomal peptide synthetase (NRPS) or a cyclodipeptide synthase (CDPS) . These enzyme complexes are responsible for the synthesis of a wide variety of peptide-based natural products in microorganisms and marine invertebrates.

Putative Biosynthetic Pathway of Barettin

Biological Activities and Quantitative Data

Barettin exhibits a range of potent biological activities, making it a compound of significant interest for drug development. Its antifouling, antioxidant, and anti-inflammatory properties have been quantitatively assessed in various studies.

Data Presentation

The following tables summarize the key quantitative data related to the biological activities of Barettin.

Table 1: Antifouling Activity of Barettin

| Organism | Assay | Endpoint | Concentration | Reference |

| Balanus improvisus (Barnacle larvae) | Settlement Inhibition | EC50 | 0.9 µM | [3][4] |

| Balanus improvisus (Barnacle larvae) | Settlement Inhibition | Complete Inhibition | 1.9 µM | [5] |

Table 2: Antioxidant Activity of Barettin

| Assay | Endpoint | Concentration | Result | Reference |

| FRAP (Ferric Reducing Antioxidant Power) | Trolox Equivalents (TE) | 30 µg/mL (71.6 µM) | 77 µM TE | [6][7] |

| ORAC (Oxygen Radical Absorbance Capacity) | Trolox Equivalents (TE) | 30 µg/mL (71.6 µM) | 5.5 µM TE | [6][7] |

| Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) | Lipid Peroxidation Reduction | Not specified | 55% reduction | [8] |

Table 3: Anti-inflammatory Activity of Barettin

| Cell Line | Target | Endpoint | Concentration | Reference |

| Human Dendritic Cells | IL-12p40 Secretion | IC50 | 21.0 µM | [9] |

| Human Dendritic Cells | IL-10 Secretion | IC50 | 11.8 µM | [9] |

| THP-1 (Human monocytic cell line) | IL-1β Secretion | Inhibition | Up to 100 µg/mL | [6][10] |

| THP-1 (Human monocytic cell line) | TNFα Secretion | Inhibition | 50-100 µg/mL | [6][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Barettin.

Extraction and Isolation of Barettin from Geodia barretti

Protocol:

-

Sample Preparation: Frozen sponge material (Geodia barretti) is cut into small pieces and lyophilized.

-

Extraction: The dried tissue is extracted with a 1:1 (v/v) mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) at room temperature with agitation for 24 hours. This process is typically repeated three times.[2]

-

Solvent Partitioning (Modified Kupchan Method): The combined crude extract is concentrated under vacuum. The residue is then resuspended in a 9:1 (v/v) mixture of MeOH and water and subjected to solvent partitioning against solvents of increasing polarity (e.g., hexane, chloroform (B151607), dichloromethane, n-butanol).[2]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction containing Barettin (often the chloroform or dichloromethane fraction) is further purified by RP-HPLC on a C18 column. A gradient elution with acetonitrile (B52724) and water (both containing 0.1% formic acid or trifluoroacetic acid) is commonly used.[8]

-

Size-Exclusion Chromatography: To remove low molecular weight impurities, fractions containing Barettin may be subjected to size-exclusion chromatography.[11]

-

Characterization: The purified Barettin is characterized by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm its structure.[8]

Antifouling Assay against Barnacle Larvae (Balanus improvisus)

Protocol:

-

Larvae Collection: Cyprid larvae of Balanus improvisus are collected from a laboratory culture.

-

Assay Setup: The assay is performed in multi-well plates. Each well contains filtered seawater and a specific concentration of the test compound (Barettin).

-

Larvae Introduction: A known number of cyprid larvae are added to each well.

-

Incubation: The plates are incubated under controlled conditions (temperature and light) for a defined period (e.g., 48-72 hours).

-

Assessment: The number of settled and metamorphosed larvae, as well as dead and swimming larvae, are counted under a dissecting microscope.

-

Data Analysis: The percentage of settlement inhibition is calculated relative to a control (seawater without the test compound). The EC50 value (the concentration that causes 50% inhibition of settlement) is then determined.[4]

Antioxidant Activity Assays

4.3.1. Ferric Reducing Antioxidant Power (FRAP) Assay

Protocol:

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl3·6H2O.

-

Assay Procedure: A small volume of the test sample (Barettin solution) is mixed with the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specific time.

-

Measurement: The absorbance of the resulting blue-colored complex is measured spectrophotometrically at a specific wavelength (e.g., 593 nm).

-

Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as Trolox.[6][7]

4.3.2. Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) Assay

Protocol:

-

Cell Culture: Human liver carcinoma cells (HepG2) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into a multi-well plate and allowed to attach.

-

Treatment: The cells are treated with the test compound (Barettin) for a defined period.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding a pro-oxidant, such as cumene (B47948) hydroperoxide.

-

Staining: A fluorescent probe that detects lipid peroxidation is added to the cells.

-

Measurement: The fluorescence intensity is measured using a microplate reader.

-

Data Analysis: The reduction in fluorescence intensity in the presence of the test compound compared to the control indicates the inhibition of lipid peroxidation.[8]

Anti-inflammatory Assay

Protocol:

-

Cell Culture: A human monocytic cell line (e.g., THP-1) is cultured.

-

Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound (Barettin).

-

Incubation: The cells are incubated for a specific period to allow for the production of inflammatory cytokines.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-1β, TNFα, IL-12p40) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

-

Data Analysis: The inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control. IC50 values are determined where applicable.[6][9]

Signaling Pathway in LPS-induced Inflammation

Conclusion

Barettin, a diketopiperazine from the marine sponge Geodia barretti, represents a compelling lead compound for the development of novel therapeutic and antifouling agents. Its potent and varied biological activities, coupled with a growing understanding of its natural sourcing and a proposed biosynthetic pathway, provide a solid foundation for further research. The detailed protocols and quantitative data presented in this guide are intended to facilitate these future investigations, ultimately unlocking the full potential of this fascinating marine natural product.

References

- 1. Geodia barretti - Wikipedia [en.wikipedia.org]

- 2. iris.hi.is [iris.hi.is]

- 3. Antifouling activity of synthesized peptide analogs of the sponge metabolite barettin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifouling activity of brominated cyclopeptides from the marine sponge Geodia barretti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anti-Inflammatory Activities of Barettin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and anti-inflammatory activities of barettin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Barettin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barettin, a brominated cyclic dipeptide alkaloid isolated from the marine sponge Geodia barretti, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of Barettin, alongside detailed experimental protocols for its characterization. The document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this marine natural product.

Introduction

Barettin is a unique marine alkaloid featuring a 2,5-diketopiperazine nucleus formed from a dehydrogenated brominated tryptophan derivative and an arginine residue.[1] Its structure contributes to a range of biological effects, including antioxidant, anti-inflammatory, and antifouling properties.[1][2] This guide details the known physical and chemical characteristics of Barettin, offering a foundational understanding for its further investigation and potential therapeutic development.

Physical and Chemical Properties

The physical and chemical properties of Barettin are crucial for its isolation, characterization, and formulation. While some data is available, further experimental determination is required for a complete profile.

Data Presentation

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₉BrN₆O₂ | |

| Molecular Weight | 419.3 g/mol | [1] |

| IUPAC Name | 2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine | |

| CAS Number | 104311-70-8 | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Br)NC=C2/C=C\3/C(=O)N--INVALID-LINK--CCCN=C(N)N | |

| Melting Point | Not reported | |

| Solubility | Not reported | |

| High-Resolution Mass Spectrometry (HRMS) | m/z 419.0830 [M+H]⁺ (Calculated for C₁₇H₂₀BrN₆O₂⁺: 419.0826) | |

| ¹H NMR Spectral Data | Not fully reported | |

| ¹³C NMR Spectral Data | Not fully reported | |

| Infrared (IR) Spectral Data | Not reported | |

| UV-Vis Spectral Data | Not reported |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines key experimental procedures related to the study of Barettin.

Isolation and Purification of Barettin from Geodia barretti

The isolation of Barettin from its natural source is a critical first step for its study.

Protocol:

-

Extraction: The lyophilized and ground sponge material is extracted with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (1:1, v/v).

-

Solvent Partitioning: The crude extract is subjected to solvent partitioning using a series of solvents with increasing polarity to separate compounds based on their solubility.

-

Chromatographic Separation: The fraction containing Barettin is further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid, is employed to elute the compounds.

-

Detection: Elution is monitored by UV absorbance, and fractions containing Barettin are collected.

-

Synthesis of Barettin

The total synthesis of Barettin allows for the production of larger quantities for research and confirms its chemical structure.

General Workflow for Barettin Synthesis:

Protocol Outline: A key step in the synthesis involves a Horner-Wadsworth-Emmons type reaction to introduce the dehydro-functionality, starting from 6-bromoindole-3-carboxaldehyde.[3] This is followed by coupling with a protected arginine derivative, subsequent deprotection, and cyclization to yield the final Barettin molecule in the natural Z-conformation.[3]

Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation and confirmation of Barettin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A purified sample of Barettin (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, MeOD).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for complete structural assignment.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of Barettin is prepared in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to determine the exact mass and elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is analyzed using an ATR-FTIR spectrometer or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ to identify characteristic functional group vibrations.

-

-

UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of Barettin is prepared in a UV-transparent solvent (e.g., methanol, ethanol).

-

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm to identify chromophores.

-

Biological Activities and Signaling Pathways

Barettin exhibits several noteworthy biological activities, which are currently under investigation to understand their underlying mechanisms.

Anti-inflammatory Activity

Barettin has been shown to inhibit the secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNFα).[1][2][4][5] This activity suggests its potential as a modulator of inflammatory responses.

Signaling Pathway of Barettin's Anti-inflammatory Action:

Experimental Protocol for Anti-inflammatory Assay:

-

Cell Culture: Human monocytic THP-1 cells are commonly used.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells are treated with varying concentrations of Barettin.

-

Cytokine Measurement: The levels of secreted IL-1β and TNFα in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][4][5]

Serotonin (B10506) Receptor Interaction

Barettin has been found to interact with serotonin (5-HT) receptors, which may contribute to some of its pharmacological effects.[1]

Workflow for Serotonin Receptor Binding Assay:

Protocol Outline: A radioligand binding assay is typically used to assess the affinity of Barettin for serotonin receptors. This involves incubating a preparation of cells or membranes expressing the target receptor with a radiolabeled ligand in the presence and absence of varying concentrations of Barettin. The amount of bound radioactivity is then measured to determine the inhibitory constant (Ki) of Barettin.[6]

Kinase Inhibition

Preliminary studies suggest that Barettin may inhibit the activity of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2) and Calcium/calmodulin-dependent protein kinase 1α (CAMK1α).

Experimental Protocol for Kinase Inhibition Assay:

-

Assay Setup: A biochemical kinase assay is performed using the purified kinase, a suitable substrate, and ATP.

-

Inhibitor Treatment: The reaction is carried out in the presence of varying concentrations of Barettin.

-

Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a phosphospecific antibody or a luminescence-based ATP detection method.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) of Barettin is calculated from the dose-response curve.

Conclusion

Barettin is a marine natural product with a unique chemical structure and promising biological activities. This technical guide has summarized its known physical and chemical properties and provided an overview of key experimental protocols for its study. Further research is warranted to fully elucidate its spectral characteristics, solubility, and the detailed molecular mechanisms underlying its biological effects. Such information will be invaluable for advancing its potential as a lead compound in drug discovery and development.

References

- 1. Barettin|CAS 104311-70-8|For Research Use [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of barettin [diva-portal.org]

- 4. Antioxidant and anti-inflammatory activities of barettin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Barettin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barettin, a brominated cyclic dipeptide isolated from the marine sponge Geodia barretti, has demonstrated a range of biological activities in vitro, positioning it as a compound of interest for further investigation in drug discovery. This technical guide provides a comprehensive overview of the current understanding of Barettin's in vitro mechanism of action, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of associated signaling pathways and experimental workflows.

Core In Vitro Activities of Barettin

Barettin exhibits a multifaceted pharmacological profile in vitro, primarily characterized by its potent antioxidant and anti-inflammatory effects. Additionally, it has been shown to inhibit the activity of several key enzymes, suggesting its potential therapeutic application in a variety of disease contexts.

Antioxidant Activity

Barettin has demonstrated significant antioxidant potential in various biochemical and cell-based assays. Its ability to scavenge free radicals and reduce oxidative stress is a cornerstone of its biological activity.

Biochemical Assays: Barettin's antioxidant capacity has been quantified using the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays. In these assays, its activity is compared to a standard antioxidant, Trolox.[1][2]

-

FRAP Assay: At a concentration of 30 μg/mL (71.6 μM), Barettin exhibited a FRAP value equivalent to 77 μM Trolox.[1] This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).

-

ORAC Assay: In the ORAC assay, the same concentration of Barettin showed an antioxidant capacity equivalent to 5.5 μM Trolox.[1] This assay assesses the capacity of a compound to neutralize peroxyl radicals.

Cell-Based Assays: In a more biologically relevant context, Barettin has been evaluated for its ability to protect cells from oxidative damage.

-

Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) Assay: Barettin demonstrated a significant, dose-dependent reduction of lipid peroxidation in HepG2 cells.[1] This indicates its potential to protect cellular membranes from oxidative damage, a key process in the pathophysiology of numerous diseases.

Anti-inflammatory Activity

Barettin exerts anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines.

-

Inhibition of Cytokine Secretion: In lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells, Barettin has been shown to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in a dose-dependent manner.[1] While the precise IC50 values have not been reported, inhibition of TNF-α was observed at concentrations ranging from 50 to 100 μg/mL.[1]

Enzyme Inhibitory Activity

Barettin has been identified as an inhibitor of several enzymes, suggesting its potential to modulate various signaling pathways and physiological processes.

-

Kinase Inhibition: Barettin has been shown to inhibit the activity of Receptor-Interacting serine/threonine Kinase 2 (RIPK2) and Calcium/calmodulin-dependent protein Kinase 1α (CAMK1α), with reported IC50 values of 8.0 μM and 5.7 μM, respectively. These kinases are involved in inflammatory and immune responses.

-

Acetylcholinesterase (AChE) Inhibition: Barettin acts as a reversible, non-competitive inhibitor of acetylcholinesterase from the electric eel, with a reported inhibition constant (Ki) of 29 μM. This activity suggests potential applications in neurological disorders where cholinergic transmission is impaired.

Quantitative Data Summary

The following tables provide a structured summary of the available quantitative data on Barettin's in vitro activities.

Table 1: Antioxidant Activity of Barettin

| Assay | Concentration | Result | Reference |

| FRAP | 30 μg/mL (71.6 μM) | 77 μM Trolox Equivalents | [1] |

| ORAC | 30 μg/mL (71.6 μM) | 5.5 μM Trolox Equivalents | [1] |

| CLPAA | Not Specified | Dose-dependent reduction | [1] |

Table 2: Enzyme Inhibitory Activity of Barettin

| Enzyme Target | Inhibition Metric | Value | Mechanism | Reference |

| RIPK2 | IC50 | 8.0 μM | Not Specified | |

| CAMK1α | IC50 | 5.7 μM | Not Specified | |

| Acetylcholinesterase (AChE) | Ki | 29 μM | Reversible, non-competitive |

Table 3: Anti-inflammatory Activity of Barettin

| Cell Line | Stimulant | Cytokine Inhibited | Effect | Concentration | Reference |

| THP-1 | LPS | IL-1β | Dose-dependent inhibition | Up to 100 μg/mL | [1] |

| THP-1 | LPS | TNF-α | Inhibition | 50-100 μg/mL | [1] |

Signaling Pathways and Visualizations

Barettin's anti-inflammatory and kinase inhibitory activities suggest its interaction with specific cellular signaling pathways. While direct in vitro evidence for Barettin's modulation of the NF-κB and MAPK pathways is currently limited in the scientific literature, its known inhibitory effects on upstream kinases and cytokine production allow for the postulation of its involvement.

Postulated Anti-inflammatory Signaling Pathway

The inhibition of pro-inflammatory cytokines like TNF-α and IL-1β by Barettin in LPS-stimulated macrophages suggests a potential interference with the Toll-like Receptor 4 (TLR4) signaling cascade, which prominently involves the NF-κB and MAPK pathways.

Kinase Inhibition Workflow

The determination of Barettin's inhibitory activity against kinases like RIPK2 and CAMK1α is typically performed using a radioactive filter binding assay.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the biological activities of Barettin.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve sodium acetate in deionized water and adjust the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the test sample (Barettin at various concentrations) or standard (Trolox) to the wells of a 96-well plate.

-

Add 150 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 593 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of Trolox.

-

Calculate the FRAP value of the samples in Trolox equivalents (TE) from the standard curve.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

-

Reagent Preparation:

-

Fluorescein (B123965) Stock Solution: Prepare a stock solution in a suitable buffer (e.g., phosphate (B84403) buffer, 75 mM, pH 7.4).

-

AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.

-

Trolox Standard Solutions: Prepare a series of dilutions of Trolox in the assay buffer.

-

-

Assay Procedure (96-well black plate format):

-

Add 25 µL of the test sample (Barettin), Trolox standards, or buffer (blank) to the wells.

-

Add 150 µL of the fluorescein working solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement:

-

Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Subtract the AUC of the blank from the AUC of the samples and standards.

-

Generate a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

-

Determine the ORAC value of the samples in Trolox equivalents (TE) from the standard curve.

-

Cytokine Inhibition Assay in THP-1 Cells

Principle: This assay measures the ability of a compound to inhibit the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from THP-1 monocytes differentiated into macrophages and stimulated with LPS.

Protocol:

-

Cell Culture and Differentiation:

-

Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiate the THP-1 cells into macrophage-like cells by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

-

-

Assay Procedure:

-

After differentiation, replace the medium with fresh medium containing various concentrations of Barettin.

-

Pre-incubate the cells with Barettin for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce cytokine production.

-

Incubate for an appropriate time (e.g., 4-24 hours) to allow for cytokine secretion.

-

-

Measurement:

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine using the provided standards.

-

Calculate the concentration of each cytokine in the samples from the standard curve.

-

Determine the percentage of inhibition of cytokine secretion for each concentration of Barettin compared to the LPS-stimulated control.

-

If possible, calculate the IC50 value for the inhibition of each cytokine.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), the absorbance of which can be measured at 412 nm.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB Solution (10 mM) in phosphate buffer.

-

Acetylthiocholine Iodide (ATCI) Solution (10 mM) in deionized water (prepare fresh).

-

AChE Enzyme Solution (e.g., from electric eel) in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

In the wells, add 25 µL of phosphate buffer, 25 µL of the test compound (Barettin) at various concentrations, and 25 µL of the AChE enzyme solution. For the control (100% activity), add buffer instead of the test compound.

-

Pre-incubate at room temperature for 15 minutes.

-

Add 50 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of the ATCI solution to all wells.

-

-

Measurement:

-

Measure the absorbance at 412 nm kinetically for 10-15 minutes or as an endpoint reading after a fixed time.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration.

-

Calculate the Ki value from a secondary plot (e.g., Dixon plot) to determine the inhibition constant and mechanism.

-

Conclusion and Future Directions

The in vitro data accumulated to date highlight Barettin as a promising natural product with significant antioxidant, anti-inflammatory, and enzyme-inhibitory properties. Its ability to modulate multiple biological targets suggests its potential for development as a therapeutic agent for a range of diseases characterized by oxidative stress and inflammation.

However, further in-depth studies are required to fully elucidate its mechanism of action. Key areas for future research include:

-

Determination of IC50 values for its antioxidant and anti-inflammatory activities to provide a more precise measure of its potency.

-

Investigation of its effects on key inflammatory signaling pathways , such as the NF-κB and MAPK pathways, to understand the molecular mechanisms underlying its anti-inflammatory effects.

-

Comprehensive profiling of its inhibitory activity against a broader panel of kinases and other enzymes to identify additional therapeutic targets.

-

In vitro anticancer studies across a range of cancer cell lines to determine its potential as an anticancer agent and to elucidate the underlying mechanisms.

-

Evaluation of its inhibitory potential against other relevant enzymes such as BACE1, alpha-glucosidase, and PTP1B, for which there is currently a lack of specific data.

A more complete understanding of Barettin's in vitro mechanism of action will be crucial for guiding future preclinical and clinical development of this intriguing marine natural product.

References

An In-Depth Technical Guide to the Biological Activities of Barettin and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barettin, a cyclopeptide isolated from the marine sponge Geodia barretti, and its synthetic analogues have emerged as a promising class of bioactive compounds with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the known biological effects of Barettin and its derivatives, with a focus on their antioxidant, anti-inflammatory, antifouling, and anticancer properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Marine sponges are a prolific source of novel secondary metabolites with significant therapeutic potential. Barettin, a brominated cyclopeptide, has attracted considerable attention due to its potent biological activities.[1] This guide aims to consolidate the current scientific knowledge on Barettin and its analogues, offering a detailed resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Antioxidant Activity

Barettin and its analogues have demonstrated significant antioxidant properties in various in vitro assays. The presence of the bromine atom on the tryptophan residue appears to be crucial for cellular antioxidant activity.[1]

Quantitative Antioxidant Data

The antioxidant capacity of Barettin and its non-brominated analogue, debromobarettin, has been quantified using several standard assays. The results are summarized in the table below.

| Compound | Assay | Concentration | Result | Reference |

| Barettin | FRAP | 30 µg/mL (71.6 µM) | 77 µM Trolox equivalents (TE) | [2][3] |

| Debromobarettin | FRAP | 30 µg/mL | Similar dose-dependent activity to Barettin | [2] |

| Barettin | ORAC | 30 µg/mL (71.6 µM) | 5.5 µM Trolox equivalents (TE) | [2][4] |

| Debromobarettin | ORAC | 30 µg/mL | Similar dose-dependent activity to Barettin | [2] |

| Barettin | CAA | Up to 30 µg/mL | No significant activity | [4][5] |

| Debromobarettin | CAA | Up to 30 µg/mL | No significant activity | [4][5] |

| Barettin | CLPAA | 30 µg/mL | ~55% reduction in lipid peroxidation | [2] |

| Debromobarettin | CLPAA | 30 µg/mL | No significant activity | [2] |

Experimental Protocols for Antioxidant Assays

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents : Acetate (B1210297) buffer (300 mM, pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, 20 mM FeCl₃·6H₂O.

-

Procedure :

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C.

-

Add 180 µL of the FRAP reagent to a 96-well plate.

-

Add 20 µL of the test sample (Barettin or analogue) to the wells.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using FeSO₄·7H₂O.

-

This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) in cells.

-

Cell Line : Human hepatocarcinoma (HepG2) cells.

-

Reagents : Williams' Medium E, fetal bovine serum (FBS), penicillin-streptomycin, DCFH-DA (2',7'-dichlorofluorescin diacetate), AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Procedure :

-

Seed HepG2 cells in a 96-well plate and grow to confluence.

-

Wash cells with PBS.

-

Treat cells with the test compound and DCFH-DA for 1 hour.

-

Wash cells with PBS.

-

Add AAPH to induce oxidative stress.

-

Measure fluorescence at an emission of 538 nm and excitation of 485 nm every 5 minutes for 1 hour.

-

This assay assesses the ability of a compound to inhibit lipid peroxidation in cell membranes.

-

Cell Line : HepG2 cells.

-

Reagents : C11-BODIPY581/591 probe, cumene (B47948) hydroperoxide (CumOOH).

-

Procedure :

-

Incubate HepG2 cells with the C11-BODIPY581/591 probe.

-

Treat cells with the test compound.

-

Induce lipid peroxidation with CumOOH.

-

Measure the shift in fluorescence from red to green.

-

Anti-inflammatory Activity

Barettin has been shown to inhibit the secretion of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.[3]

Quantitative Anti-inflammatory Data

| Compound | Cell Line | Stimulant | Cytokine Inhibited | Concentration | % Inhibition | Reference |

| Barettin | THP-1 | LPS | IL-1β | 100 µg/mL | Dose-dependent inhibition | [3] |

| Barettin | THP-1 | LPS | TNF-α | 50-100 µg/mL | Inhibition observed | [3] |

Experimental Protocol for Cytokine Inhibition Assay

-

Cell Line : Human monocytic cell line (THP-1).

-

Reagents : RPMI-1640 medium, FBS, penicillin-streptomycin, lipopolysaccharide (LPS), ELISA kits for IL-1β and TNF-α.

-

Procedure :

-

Culture THP-1 cells and differentiate them into macrophages.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-1β and TNF-α in the supernatant using specific ELISA kits.

-

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of Barettin are likely mediated through the inhibition of the NF-κB signaling pathway.[6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for IL-1β and TNF-α. Barettin may inhibit this pathway by preventing the degradation of IκBα.

Antifouling Activity

Barettin and its analogues exhibit potent antifouling properties, inhibiting the settlement of barnacle larvae. This activity is crucial for the development of environmentally friendly antifouling coatings.

Quantitative Antifouling Data

| Compound | Organism | Activity | EC₅₀ Value | Reference |

| Barettin | Balanus improvisus (barnacle) | Larval settlement inhibition | 0.9 µM | [8] |

| 8,9-dihydrobarettin | Balanus improvisus | Larval settlement inhibition | 7.9 µM | [9] |

| Benzo[g]dipodazine | Balanus improvisus | Larval settlement inhibition | 0.034 µM | [8][10] |

Experimental Protocol for Barnacle Larval Settlement Assay

-

Organism : Cyprid larvae of Balanus amphitrite.

-

Procedure :

-

Collect cyprid larvae.

-

Prepare multi-well plates with filtered seawater containing different concentrations of the test compounds.

-

Add a single cyprid to each well.

-

Incubate the plates in the dark at a controlled temperature (e.g., 28°C) for 24-48 hours.

-

Count the number of settled and metamorphosed larvae under a microscope.

-

Anticancer and Other Activities

While research is ongoing, preliminary studies suggest that marine cyclopeptides, including Barettin-like structures, possess anticancer properties. Further investigation is needed to determine the specific efficacy and mechanisms of action of Barettin and its analogues against various cancer cell lines. Additionally, some analogues have shown acetylcholinesterase inhibitory activity, indicating potential applications in the treatment of neurodegenerative diseases.

Acetylcholinesterase Inhibition

Some Barettin analogues have been reported to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.

-

Assay : Ellman's method is a common colorimetric assay used to measure AChE activity.

-

Principle : Acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity.

Structure-Activity Relationships (SAR)

-

Bromination : The presence of a bromine atom on the tryptophan residue is critical for cellular antioxidant and lipid peroxidation inhibitory activities but appears less crucial for the biochemical (cell-free) antioxidant effects.[2]

-

Cyclic Structure : The cyclic peptide backbone is essential for the observed biological activities.

-

Side Chains : Modifications to the arginine side chain can significantly impact antifouling potency. For instance, replacing arginine with glycine (B1666218) (dipodazine) and further modification to benzo[g]dipodazine dramatically increases antifouling activity.[8]

Conclusion

Barettin and its analogues represent a versatile class of marine natural products with a wide spectrum of biological activities. Their potent antioxidant, anti-inflammatory, and antifouling properties make them excellent candidates for the development of new therapeutic agents and environmentally benign technologies. Further research into their anticancer potential and the elucidation of their detailed mechanisms of action will be crucial for translating these promising natural compounds into clinical and commercial applications. This guide provides a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant and Anti-Inflammatory Activities of Barettin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Arrestin inhibits NF-κB activity by means of its interaction with the NF-κB inhibitor IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifouling activity of synthesized peptide analogs of the sponge metabolite barettin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationship Probing of the Natural Marine Antifoulant Barettin - ProQuest [proquest.com]

Cellular Targets of Barettin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barettin is a brominated cyclic dipeptide alkaloid originally isolated from the marine sponge Geodia barretti.[1] This natural compound has garnered significant scientific interest due to its diverse biological activities, including potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known cellular targets of Barettin, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The interaction of Barettin with its cellular targets has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory and binding constants.

Table 1: Kinase Inhibitory Activity of Barettin

| Kinase Target | IC50 (µM) | Assay Type |

| Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) | 8.0 | Radioactive Filter Binding Assay[1] |

| Calcium/Calmodulin-Dependent Protein Kinase 1α (CAMK1α) | 5.7 | Radioactive Filter Binding Assay[1] |

Table 2: Serotonin (B10506) Receptor Binding Affinity of Barettin

| Receptor Target | Ki (µM) | Cell Line |

| 5-HT2A | 1.93 | HEK-293[2] |

| 5-HT2C | 0.34 | HEK-293[2] |

| 5-HT4 | 1.91 | HEK-293[2] |

Key Cellular Targets and Signaling Pathways

Barettin exerts its biological effects by modulating the activity of several key cellular proteins, primarily serotonin receptors and protein kinases involved in inflammatory signaling.

Serotonin Receptors

Barettin demonstrates a notable affinity for several serotonin receptor subtypes, suggesting its potential to modulate serotonergic signaling. The structural resemblance of its tryptophan residue to serotonin likely contributes to this interaction.[2] The binding of Barettin to 5-HT2A, 5-HT2C, and 5-HT4 receptors may underlie some of its observed physiological effects.

Protein Kinases: RIPK2 and CAMK1α

A significant aspect of Barettin's anti-inflammatory activity is attributed to its inhibition of Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) and Calcium/Calmodulin-Dependent Protein Kinase 1α (CAMK1α).[1]

-

RIPK2 and the NF-κB Signaling Pathway: RIPK2 is a crucial component of the NOD-like receptor signaling pathway, which plays a key role in the innate immune response to bacterial pathogens. Upon activation, RIPK2 autophosphorylates and subsequently activates the IκB kinase (IKK) complex. This leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκBα). The degradation of IκBα liberates the nuclear factor-kappa B (NF-κB) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like IL-1β and TNF-α.[3][4] By inhibiting RIPK2, Barettin is proposed to disrupt this cascade, thereby reducing the production of these inflammatory mediators.[5][6]

-

CAMK1α and the MAPK Signaling Pathway: While the direct downstream effects of Barettin's inhibition of CAMK1α are still under investigation, CAMK1α is known to be involved in the activation of the mitogen-activated protein kinase (MAPK) signaling pathways. The MAPK cascades, including the ERK1/2, p38, and JNK pathways, are central regulators of a wide range of cellular processes, including inflammation, proliferation, and apoptosis. It is plausible that by inhibiting CAMK1α, Barettin may modulate MAPK signaling, contributing to its anti-inflammatory and other cellular effects.

The following diagram illustrates the proposed mechanism of Barettin's interference with the RIPK2-mediated NF-κB signaling pathway.

References

- 1. ulab360.com [ulab360.com]

- 2. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. promega.com [promega.com]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]

Pharmacological profile of Barettin from marine sponges

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barettin is a brominated cyclic dipeptide first isolated from the marine sponge Geodia barretti. Structurally, it is a diketopiperazine containing a brominated tryptophan residue and an arginine residue. This marine-derived natural product has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the pharmacological profile of Barettin, focusing on its antioxidant, anti-inflammatory, and receptor-modulating properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for the biological activities of Barettin.

Table 1: Antioxidant Activity of Barettin

| Assay | Endpoint Measured | Concentration | Result (Trolox Equivalents) | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | Inhibition of fluorescein (B123965) decay by peroxyl radicals | 30 µg/mL | 5.5 µM TE | [1] |

| Ferric Reducing Antioxidant Power (FRAP) | Reduction of Fe³⁺ to Fe²⁺ | 30 µg/mL | 77 µM TE | [1] |

| Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) | Inhibition of lipid peroxidation in HepG2 cells | 10 µM | 55% reduction | [1][2] |

Table 2: Anti-inflammatory Activity of Barettin

| Cell Line/System | Stimulant | Cytokine Measured | Barettin Concentration | % Inhibition (approx.) | Reference |

| THP-1 human monocytic cells | LPS | TNF-α | 10 µg/mL | ~40% | [2] |

| THP-1 human monocytic cells | LPS | IL-1β | 10 µg/mL | ~60% | [2] |

Table 3: Serotonin Receptor Binding Affinity of Barettin

| Receptor Subtype | Radioligand | Kᵢ (µM) | Reference |

| 5-HT₂ₐ | [³H]ketanserin | 1.93 | |

| 5-HT₂𝒸 | [³H]mesulergine | 0.34 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antioxidant Activity Assays

This assay measures the antioxidant scavenging activity against peroxyl radicals.

Materials:

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)

-

Fluorescein sodium salt

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Phosphate (B84403) buffer (75 mM, pH 7.4)

Procedure:

-

Prepare a stock solution of fluorescein (4 µM) and Trolox standards (ranging from 6.25 to 100 µM) in phosphate buffer.

-

Add 150 µL of the fluorescein working solution to each well of the 96-well plate.

-

Add 25 µL of either Barettin solution (at various concentrations), Trolox standard, or phosphate buffer (as a blank) to the wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of freshly prepared AAPH solution (240 mM) to all wells.

-

Immediately place the plate in the reader and record the fluorescence decay every 2 minutes for at least 60 minutes.

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Determine the net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.

-

Plot a standard curve of net AUC versus Trolox concentration and determine the ORAC value of Barettin in Trolox Equivalents (TE).

This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.

Materials:

-

96-well clear microplates

-

Spectrophotometer (593 nm)

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Ferrous sulfate (B86663) (FeSO₄) for standard curve

-

Barettin solution

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Add 180 µL of the FRAP reagent to each well of the microplate.

-

Take an initial absorbance reading at 593 nm.

-

Add 20 µL of Barettin solution, standard (FeSO₄), or blank (deionized water) to the wells.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

Subtract the initial absorbance from the final absorbance.

-

Create a standard curve using the FeSO₄ standards and determine the FRAP value of Barettin, expressed as µM Fe²⁺ equivalents.

This cell-based assay measures the ability of an antioxidant to inhibit lipid peroxidation.

Materials:

-

HepG2 cells

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

-

C11-BODIPY⁵⁸¹/⁵⁹¹ probe

-

Cumene (B47948) hydroperoxide (oxidant)

-

Hanks' Balanced Salt Solution (HBSS)

Procedure:

-

Seed HepG2 cells in a 96-well plate and culture until confluent.

-

Wash the cells with HBSS.

-

Load the cells with 10 µM C11-BODIPY⁵⁸¹/⁵⁹¹ in HBSS for 30 minutes at 37°C.

-

Wash the cells twice with HBSS.

-

Treat the cells with various concentrations of Barettin or a vehicle control for 1 hour at 37°C.

-

Induce lipid peroxidation by adding cumene hydroperoxide (600 µM).

-

Measure the fluorescence intensity at an emission of 520 nm (oxidized probe) and 590 nm (reduced probe) every 5 minutes for 1 hour.

-

The antioxidant activity is determined by the preservation of the reduced form of the probe, indicated by a stable fluorescence at 590 nm.

Anti-inflammatory Activity Assay

This assay evaluates the ability of Barettin to inhibit the production of pro-inflammatory cytokines in a human monocytic cell line.

Materials:

-

THP-1 human monocytic cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Barettin

-

Human TNF-α and IL-1β ELISA kits

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Pre-treat the cells with various concentrations of Barettin for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each Barettin concentration compared to the LPS-stimulated control.

Serotonin 5-HT₂ₐ Receptor Binding Assay

This radioligand binding assay determines the affinity of Barettin for the 5-HT₂ₐ receptor.

Materials:

-

Cell membranes from a cell line expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells)

-

[³H]ketanserin (radioligand)

-

Ketanserin (B1673593) or Mianserin (for non-specific binding)

-

Barettin

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, [³H]ketanserin, and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]ketanserin, and a high concentration of unlabeled ketanserin or mianserin.

-

Competition Binding: Cell membranes, [³H]ketanserin, and varying concentrations of Barettin.

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Barettin concentration to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

Barettin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the production of pro-inflammatory cytokines. In LPS-stimulated monocytes, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of TNF-α and IL-1β. Barettin has been shown to inhibit this process. Additionally, the effects of Barettin on inflammation may be due to its inhibitory properties on receptor-interacting serine/threonine kinase 2 (RIPK2) and calcium/calmodulin-dependent protein kinase 1α (CAMK1α).

Caption: LPS-induced pro-inflammatory cytokine signaling pathway and potential points of inhibition by Barettin.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

Barettin's interaction with the 5-HT₂ₐ receptor suggests its potential to modulate serotonergic neurotransmission. The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Caption: Simplified signaling pathway of the 5-HT₂ₐ receptor, a target of Barettin.

Experimental Workflow for Kinase Inhibition Screening

To investigate the inhibitory potential of Barettin against specific kinases like RIPK2 and CAMK1α, a systematic experimental workflow can be employed.

Caption: A general experimental workflow for screening Barettin's inhibitory activity against kinases.

Conclusion

Barettin, a marine sponge-derived cyclopeptide, exhibits a compelling pharmacological profile characterized by potent antioxidant and anti-inflammatory activities, as well as modulatory effects on the serotonergic system. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of Barettin and its analogs. Future investigations should focus on elucidating the precise molecular mechanisms underlying its diverse biological effects, optimizing its structure-activity relationship, and evaluating its efficacy and safety in preclinical models of inflammatory and neurological disorders. The unique chemical scaffold of Barettin makes it an exciting lead compound for the development of novel therapeutics.

References

Early-Stage Research on Barettin's Therapeutic Potential: A Technical Guide

Introduction

Barettin is a brominated cyclic dipeptide alkaloid first isolated in 1986 from the deep-sea sponge Geodia barretti.[1][2][3] Structurally, it consists of a dehydrogenated brominated tryptophan derivative linked to an arginine residue, forming a 2,5-diketopiperazine nucleus.[2] This marine natural product has garnered significant scientific interest due to its diverse biological activities. Early-stage research has primarily focused on its potent antioxidant, anti-inflammatory, and serotonin (B10506) receptor modulating properties, suggesting its potential as a lead compound for the development of new therapeutic agents. This technical guide provides an in-depth summary of the preclinical data, details key experimental protocols, and visualizes the underlying mechanisms and workflows.

Antioxidant Properties

Barettin has demonstrated significant antioxidant activity in both biochemical and cell-based assays.[3][4][5][6] This activity is a cornerstone of its therapeutic potential, particularly in diseases with an oxidative stress component, such as atherosclerosis.[5][7]

Quantitative Data: Biochemical Antioxidant Assays

The antioxidant capacity of Barettin has been quantified using standard biochemical assays, with results often compared to Trolox, a water-soluble vitamin E analog.

| Assay | Compound | Concentration (µg/mL) | Antioxidant Capacity (µM Trolox Equivalents - TE) | Reference |

| Ferric Reducing Antioxidant Power (FRAP) | Barettin | 30 | 77 | [3][8] |

| Oxygen Radical Absorbance Capacity (ORAC) | Barettin | 30 | 5.5 | [3][8] |

Experimental Protocols: Biochemical Assays

1.2.1. Ferric Reducing Antioxidant Power (FRAP) Assay The FRAP assay measures the antioxidant potential of a compound through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is monitored spectrophotometrically.

-

Reagents: Acetate (B1210297) buffer (300 mM, pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, 20 mM FeCl₃·6H₂O, Trolox standard, and test compounds (Barettin).

-

Procedure:

-

The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

-

A baseline reading is taken at 593 nm.

-

The test compound or Trolox standard is added to the FRAP reagent.

-

Absorbance is measured after a specified incubation period at 37°C.

-

The change in absorbance is compared to a standard curve prepared with known concentrations of Trolox. Results are expressed as µM Trolox Equivalents (TE).

-

1.2.2. Oxygen Radical Absorbance Capacity (ORAC) Assay The ORAC assay evaluates the capacity of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) that is induced by a peroxyl radical generator.[3]

-

Reagents: 75 mM Phosphate buffer (pH 7.4), Fluorescein (B123965) (52 nM final concentration), AAPH (2,2′-Azobis(2-methylpropionamidine) dihydrochloride) as the peroxyl radical generator, Trolox standard, and test compounds.[3]

-

Procedure:

-

The assay is performed in a 96-well plate using a plate reader with fluorescence detection (excitation 486 nm, emission 520 nm) at 37°C.[3]

-

Diluted concentrations of the test compounds or Trolox are added to the wells, followed by the fluorescein solution.[3]

-

After a brief incubation, the AAPH solution is added to initiate the reaction.

-

The fluorescence is monitored kinetically over time.

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard.

-

Quantitative Data: Cellular Antioxidant Assays

Cell-based assays provide insights into the bioavailability and activity of compounds within a biological system. Studies on Barettin highlight the crucial role of its bromine atom for cellular activity.[4][5][6]

| Assay | Compound | Activity | Reference |

| Cellular Antioxidant Activity (CAA) | Barettin | No reduction in intracellular oxidation observed | [5] |

| Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) | Barettin | Dose-dependent reduction of lipid peroxidation | [5][6] |

| Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) | Debromobarettin | No reduction of lipid peroxidation observed | [5][6] |

Experimental Protocol: CLPAA Assay

The CLPAA assay assesses the ability of a compound to prevent lipid peroxidation in cells, a key process in cellular damage.[6]

-

Cell Line: Human liver hepatocellular carcinoma (HepG2) cells.[3][5][6]

-

Reagents: Cumene hydroperoxide (CumOOH) to induce lipid peroxidation, Butylated hydroxytoluene (BHT) as a positive control, and the test compounds.[6]

-

Procedure:

-

HepG2 cells are seeded in 96-well plates and incubated to allow for attachment.

-

Cells are treated with various concentrations of the test compounds (Barettin, Debromobarettin) or the control (BHT).

-

After an incubation period, CumOOH is added to induce oxidative stress and lipid peroxidation.

-

A fluorescent probe sensitive to lipid peroxidation is added.

-

The fluorescence is measured, and the results are normalized to a positive control where peroxidation is maximally induced.[6]

-

Visualization: Antioxidant Assay Workflow

Caption: Workflow for assessing the antioxidant potential of Barettin.

Anti-inflammatory Activity

Barettin exhibits anti-inflammatory properties by inhibiting the secretion of key pro-inflammatory cytokines.[4][5][6] This activity, combined with its antioxidant effects, suggests a potential atheroprotective role.[4][5][7]

Quantitative Data: Cytokine Inhibition

Studies using lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells have demonstrated Barettin's ability to reduce cytokine production.

| Cytokine | Cell Line | Stimulant | Effect of Barettin (up to 100 µg/mL) | Reference |

| IL-1β | THP-1 | LPS | Dose-dependent inhibition | [3][4][5] |

| TNF-α | THP-1 | LPS | Inhibition at 50-100 µg/mL concentrations | [3][4][5] |

Experimental Protocol: Cytokine Secretion Assay

This protocol details the method used to measure the effect of Barettin on inflammatory cytokine production in immune cells.

-

Cell Line: Human acute monocytic leukemia cell line (THP-1).[3][5]

-

Reagents: Lipopolysaccharide (LPS) to stimulate an inflammatory response, test compound (Barettin), and ELISA (Enzyme-Linked Immunosorbent Assay) kits for IL-1β and TNF-α.

-

Procedure:

-

THP-1 monocytes are cultured and differentiated into macrophage-like cells.

-

The cells are pre-treated with various concentrations of Barettin for a specified time.

-

LPS is added to the cell culture to stimulate the production and secretion of pro-inflammatory cytokines.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentrations of IL-1β and TNF-α in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

-

The percentage of inhibition is calculated relative to LPS-stimulated cells that were not treated with Barettin.

-

Visualization: Proposed Anti-inflammatory Pathway

Caption: Proposed inhibition of LPS-induced cytokine secretion by Barettin.

Serotonin Receptor Modulation

Barettin's chemical structure bears resemblance to serotonin (5-hydroxytryptamine), leading to investigations of its interaction with serotonin receptors.[3][9] This interaction may mediate some of its biological effects, including potential analgesic properties.[1][2]

Quantitative Data: Serotonin Receptor Binding Affinity

Binding assays have revealed that Barettin selectively interacts with specific subtypes of human serotonin (5-HT) receptors.